molecular formula C17H20N4O3 B3019454 2-(3-methylpiperidin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 923184-18-3

2-(3-methylpiperidin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No. B3019454
CAS RN: 923184-18-3
M. Wt: 328.372
InChI Key: WIOMIZWMBKNBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions. In the first paper, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at sigma1 and sigma2 receptors . The synthesis likely involves standard amide bond formation techniques, which could be applicable to the synthesis of 2-(3-methylpiperidin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide. The second paper describes the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives through N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-methylpiperidin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide would be expected to exhibit features that confer affinity for sigma receptors. The presence of a piperidinyl ring and an acetamide moiety are structural elements that contribute to the binding affinity and selectivity of these compounds . The molecular structure analysis would involve examining the electronic and steric effects of various substituents on the core structure, which can be elucidated through techniques such as NMR, IR, and MS, as mentioned in the second paper .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include amide bond formation, halogenation, and alkylation . These reactions are fundamental in medicinal chemistry for the modification of pharmacophores and optimization of drug-like properties. The specific chemical reactions for the synthesis of 2-(3-methylpiperidin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide would likely involve similar strategies, with careful consideration of the reactivity and selectivity required to introduce the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with structures similar to the one are influenced by their molecular framework. The presence of aromatic rings, heteroatoms, and polar functional groups can affect properties such as solubility, melting point, and stability. The compounds described in the first paper exhibit high affinity and selectivity for sigma1 receptors, which suggests that their physical and chemical properties are conducive to interaction with biological targets . The second paper does not provide specific physical and chemical properties but mentions the characterization of synthesized compounds using NMR, IR, and MS, which are essential techniques for determining these properties .

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-5-4-8-21(10-11)17(24)16(23)18-9-14-12-6-2-3-7-13(12)15(22)20-19-14/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,18,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOMIZWMBKNBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylpiperidin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.